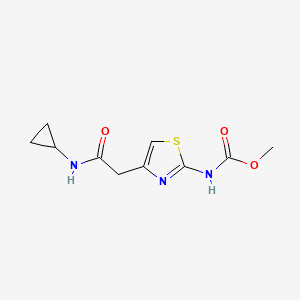

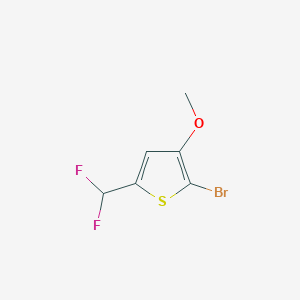

![molecular formula C18H16F2N2O5S B2792747 N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2,5-difluorobenzenesulfonamide CAS No. 905689-34-1](/img/structure/B2792747.png)

N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2,5-difluorobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2,5-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C18H16F2N2O5S and its molecular weight is 410.39. The purity is usually 95%.

BenchChem offers high-quality N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2,5-difluorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2,5-difluorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Applications

Research has demonstrated the potential of sulfonamide compounds incorporating the benzodioxane moiety for antibacterial activity. These compounds have shown potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains. The synthesis of such compounds involves reactions that yield N-substituted sulfonamides, which have been characterized and tested for their antibacterial properties (Abbasi et al., 2016).

Enzyme Inhibitory Applications

Sulfonamides with benzodioxane and acetamide moieties have been investigated for their enzyme inhibitory potential, particularly against α-glucosidase and acetylcholinesterase (AChE). These studies have highlighted the significant inhibitory activity of these compounds, contributing to potential therapeutic applications in managing conditions related to enzyme dysfunction (Abbasi et al., 2019).

Anticancer and Antiproliferative Activities

Compounds derived from sulfonamides, including those with a benzodioxane core, have been evaluated for their anticancer and antiproliferative activities. For instance, mixed-ligand copper(II)-sulfonamide complexes have been studied for their DNA binding, cleavage, genotoxicity, and anticancer activity, providing insights into their potential as therapeutic agents against various cancer types (González-Álvarez et al., 2013).

Antioxidant Properties

The antioxidant properties of sulfonamide compounds have also been a subject of study, with certain derivatives showing promising results in scavenging free radicals and exhibiting potential as antioxidant agents. This research highlights the diverse therapeutic potential of these compounds, including their role in managing oxidative stress-related diseases (Küçükgüzel et al., 2013).

Environmental and Biological Sensing

Sulfonamide derivatives have been utilized in the development of reaction-based fluorescent probes for the selective discrimination of thiophenols over aliphatic thiols, demonstrating their application in environmental and biological sciences for the detection of toxic and biologically active compounds (Wang et al., 2012).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit cholinesterases and lipoxygenase enzymes .

Mode of Action

It’s worth noting that compounds with similar structures have been found to exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . This suggests that the compound might interact with these enzymes, potentially altering their activity and resulting in changes in the biochemical processes they are involved in.

Biochemical Pathways

Given that similar compounds have been found to inhibit cholinesterases and lipoxygenase enzymes , it can be inferred that the compound might affect pathways involving these enzymes. Cholinesterases are involved in nerve impulse transmission, while lipoxygenases play a role in the metabolism of arachidonic acid, a key player in inflammation and immune responses.

Pharmacokinetics

The compound’s predicted density is 136±01 g/cm3 , which might influence its absorption and distribution in the body

Result of Action

Given that similar compounds have been found to inhibit cholinesterases and lipoxygenase enzymes , it can be inferred that the compound might alter cellular processes involving these enzymes, potentially affecting nerve impulse transmission and inflammatory responses.

Action Environment

It’s worth noting that the compound’s predicted pka is 1225±020 , suggesting that it might be influenced by the pH of its environment

properties

IUPAC Name |

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,5-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N2O5S/c19-11-1-3-14(20)17(7-11)28(24,25)21-12-8-18(23)22(10-12)13-2-4-15-16(9-13)27-6-5-26-15/h1-4,7,9,12,21H,5-6,8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFDUTVIJAKQSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NS(=O)(=O)C4=C(C=CC(=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2,5-difluorobenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

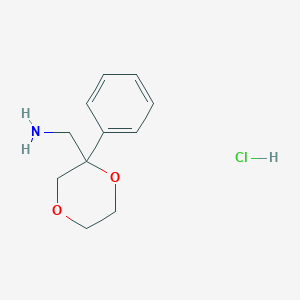

![2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2792667.png)

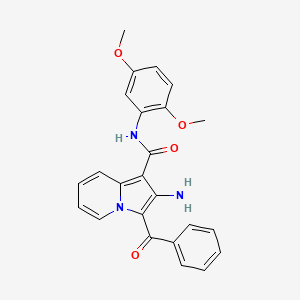

![N,N'-(pyridine-3,4-diyl)bis(([1,1'-biphenyl]-4-carboxamide))](/img/structure/B2792668.png)

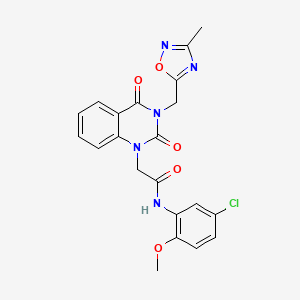

![3-Benzyl-8-(tetrahydrofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2792669.png)

![1-(2-Bromophenyl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B2792673.png)

![(1R,5S)-3-(phenylsulfonyl)-8-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2792680.png)

![2-(2-Oxabicyclo[2.2.2]octan-4-yl)acetic acid](/img/structure/B2792683.png)

![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(4-methoxyphenyl)urea](/img/structure/B2792685.png)

![N-(5-chloro-2-methoxyphenyl)-2-((6-isobutyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2792686.png)